4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a piperazine ring, which is further connected to a pyrimidine ring substituted with a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction involving appropriate amines and aldehydes.
Coupling Reactions: The benzo[d][1,3]dioxole and pyrimidine moieties are then linked through a piperazine ring using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Final Assembly: The final product is obtained by linking the phenoxy group to the pyrimidine ring under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered electronic properties.
Substitution: Formation of various substituted derivatives with potential changes in biological activity.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Anticancer Research: Studies have shown potential anticancer activity, making it a candidate for further investigation.
Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to interact with bacterial cell walls.
Industry
Mechanism of Action
The mechanism of action of 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-yl-methanone: Shares the benzo[d][1,3]dioxole moiety but lacks the piperazine and pyrimidine rings.
Phenoxypyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.
Uniqueness
Structural Complexity: The combination of benzo[d][1,3]dioxole, piperazine, and pyrimidine rings with a phenoxy group makes it unique.
Biological Activity: Its potential anticancer and antimicrobial activities set it apart from simpler analogs.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-16-24-21(14-22(25-16)31-18-5-3-2-4-6-18)26-9-11-27(12-10-26)23(28)17-7-8-19-20(13-17)30-15-29-19/h2-8,13-14H,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFVLCRLLMDTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.